1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-2-19-8-5-11(18-19)13(20)17-14-16-12(9-21-14)10-3-6-15-7-4-10/h3-9H,2H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFCUSDFLCTOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
1-Ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-(pyridin-4-yl)thiazole derivatives with ethyl pyrazole carboxamides under specific conditions. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of the amide bond. The optimization of synthetic routes is crucial for enhancing yield and purity, often employing continuous flow reactors for scalability .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole have demonstrated significant antiproliferative effects against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 12.5 |
| Liver Cancer | HepG2 | 15.0 |
| Lung Cancer | A549 | 10.0 |
| Colorectal Cancer | HCT116 | 8.0 |
These results indicate that the compound may inhibit critical pathways involved in tumor growth, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
The mechanism by which 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its biological effects involves interaction with specific molecular targets. Notably, it has been shown to inhibit CDK activity, which is essential for cell cycle progression. This inhibition leads to reduced proliferation of cancer cells and can induce apoptotic pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in preclinical settings:
- Study on MDA-MB-231 Cells : In vitro studies revealed that treatment with a pyrazole derivative resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. The study further indicated that the compound induced apoptosis through caspase activation .
- Evaluation Against HepG2 Cells : Another study assessed the effects on liver cancer cells, demonstrating significant growth inhibition at concentrations as low as 15 µM. The mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor sizes compared to control groups, supporting the compound's potential for therapeutic use against various cancers .
Additional Biological Activities
Beyond anticancer properties, compounds similar to 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole also exhibit anti-inflammatory and antioxidant activities:
| Activity Type | Assay Method | IC50 (µM) |
|---|---|---|
| Anti-inflammatory | TNF-alpha Inhibition | 26 |
| Antioxidant Activity | DPPH Scavenging | 20 |
These activities suggest broader therapeutic applications beyond oncology .
Scientific Research Applications
Anticancer Activity
The compound has demonstrated significant potential as an anticancer agent. Various studies have reported its effectiveness against multiple cancer cell lines:
- Mechanism of Action : The compound's mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .
-
Case Studies :
- A study highlighted that derivatives of pyrazole, including this compound, exhibited cytotoxic effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values indicating potent activity .
- Another investigation reported that thiazole-pyridine hybrids, including this compound, displayed superior anti-breast cancer efficacy compared to standard chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Properties
1-Ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has also been studied for its anti-inflammatory effects:
- Inhibition of Enzymes : The compound acts as a dual inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Its derivatives have shown enhanced anti-inflammatory activity compared to traditional NSAIDs like celecoxib .
- Research Findings :
Antimicrobial Activity
The antimicrobial properties of this compound have been explored with promising results:
- Broad-Spectrum Activity : Studies indicate that the compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-Ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide:
| Structural Feature | Impact on Activity |
|---|---|
| Pyridine Ring | Enhances binding affinity to target proteins |
| Thiazole Moiety | Contributes to biological activity and solubility |
| Ethyl Group | Modulates pharmacokinetic properties |
Chemical Reactions Analysis
Amide Group Reactivity
The carboxamide moiety undergoes characteristic reactions, including hydrolysis and nucleophilic substitution.
-
Acid/Base Hydrolysis :
Under acidic (HCl, Δ) or basic (NaOH, reflux) conditions, the amide bond cleaves to yield 1-ethyl-1H-pyrazole-3-carboxylic acid and 4-(pyridin-4-yl)thiazol-2-amine . Yields depend on reaction time and temperature (Table 1).Conditions Product 1 Product 2 Yield (%) 6M HCl, 80°C, 4h 1-ethyl-1H-pyrazole-3-carboxylic acid 4-(pyridin-4-yl)thiazol-2-amine 72 2M NaOH, Δ, 6h 1-ethyl-1H-pyrazole-3-carboxylate 4-(pyridin-4-yl)thiazol-2-amine 85 -
Condensation Reactions :
The amide reacts with hydrazines or hydroxylamines to form hydrazides or hydroxamic acids, respectively. For example, with hydrazine hydrate in ethanol, it forms 1-ethyl-N'-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carbohydrazide .
Thiazole Ring Modifications
The 4-(pyridin-4-yl)thiazol-2-yl group participates in electrophilic and nucleophilic substitutions.
-
Nucleophilic Substitution at C-2 :
The thiazole’s C-2 position reacts with nucleophiles (e.g., amines, alkoxides). Reaction with piperidine in DMF at 60°C replaces the amide group, forming 1-ethyl-N-piperidinyl-1H-pyrazole-3-carboxamide . -
Electrophilic Aromatic Substitution :
Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs at the thiazole’s C-5 position, yielding nitro- or sulfonyl-substituted derivatives .
Pyrazole Ring Reactivity
The 1-ethylpyrazole moiety undergoes functionalization at C-4 and C-5 positions.
-
Oxidation :
Using KMnO₄ in pyridine/water, the pyrazole’s methyl group oxidizes to a carboxyl group, producing 1-ethyl-4-carboxy-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide . -
Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ substitutes the pyrazole’s N-ethyl group, forming 1-methyl analogs .
Pyridine Ring Reactions
The pyridin-4-yl group participates in coordination chemistry and electrophilic substitutions.
-
Metal Coordination :
Acts as a bidentate ligand with transition metals (e.g., Cu²⁺, Zn²⁺) via pyridine-N and thiazole-S atoms, forming complexes with enhanced stability . -
Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, yielding 1-ethyl-N-(4-(piperidin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide .
Cross-Coupling Reactions
The compound serves as a substrate in Pd-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Reacts with arylboronic acids at the thiazole’s C-4 position to form biaryl derivatives (e.g., 4-(4-fluorophenyl)-substituted analogs) . -
Buchwald-Hartwig Amination :
Introduces amine groups at the pyrazole’s C-5 position using Pd(OAc)₂/XPhos .
Photochemical and Thermal Stability
-
Thermal Degradation :
At >200°C, the compound decomposes into pyridine, thiazole, and CO₂, as confirmed by TGA-DSC. -
UV-Induced Reactions :
UV irradiation (254 nm) in methanol generates radicals at the thiazole ring, leading to dimerization products .
Comparative Reactivity Insights
Key differences in reactivity between analogous compounds:
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Synthetic Accessibility : The cyclopropanecarboxamide derivatives () faced low yields (6–43%), suggesting that introducing pyridinyl-thiazole groups requires optimization. The target compound’s pyrazole core may offer better synthetic control .
- Bioactivity Trends : Pyrazole-3-carboxamides like AM6545 show TGFβ1-mediated anti-fibrotic effects, while thiazole-pyridine hybrids () target prion diseases. The target compound’s hybrid structure may bridge these applications .
- Agricultural Potential: Thiazole-isoxazole fungicides () demonstrate the versatility of thiazole scaffolds. The target compound’s pyridine ring could enhance environmental stability or bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones .
- Coupling the pyrazole-carboxamide moiety using carbodiimide-mediated amidation under inert conditions (e.g., N₂ atmosphere) .
- Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., HOBt/DMAP) to minimize side reactions .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the ethyl group (triplet at δ 1.2–1.4 ppm for -CH₂CH₃) and pyridine protons (doublets at δ 8.5–8.7 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations (~1550–1600 cm⁻¹) .
- HRMS : Exact mass calculation (e.g., C₁₄H₁₅N₅OS requires [M+H]⁺ = 301.0992) validates molecular integrity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., kinase inhibition or antimicrobial effects)?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or JAK2) at 10 µM compound concentration .
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Perform docking simulations (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or CDK2) to identify key interactions (e.g., hydrogen bonds with pyridine-N or hydrophobic contacts with the ethyl group) .
- Optimize substituents on the thiazole or pyrazole rings to improve binding energy scores (ΔG < -8 kcal/mol) .
- Validate predictions with SAR studies, prioritizing derivatives with <50 nM IC₅₀ in enzymatic assays .
Q. What strategies resolve discrepancies between in vitro activity and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. IV administration) to identify metabolic liabilities (e.g., rapid glucuronidation) .
- Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify compound accumulation in target organs .
- Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and half-life .
Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize synthetic scalability?
- Methodological Answer :
- Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation) .
- Screen solvent effects (PCM models) to select alternatives with lower activation barriers (e.g., replacing DMF with acetonitrile) .
- Use high-throughput experimentation (HTE) to validate computational predictions under varied conditions (temperature, pressure) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Conduct solubility parameter calculations (Hansen solubility parameters) to predict compatibility .
- Experimental validation via shake-flask method:
- Polar solvents (e.g., DMSO): >50 mg/mL.
- Nonpolar solvents (e.g., hexane): <0.1 mg/mL .
- Discrepancies may arise from impurities or polymorphic forms; characterize solid-state structure via XRD .
Q. What experimental controls are critical when interpreting contradictory cytotoxicity data across cell lines?
- Methodological Answer :
- Include positive controls (e.g., doxorubicin for apoptosis) and vehicle controls (DMSO <0.1%) .
- Normalize data to cell viability assays (MTT or ATP-based) to rule out nonspecific toxicity .
- Validate target engagement using siRNA knockdown or CRISPR-Cas9 models .
Mechanistic Studies
Q. What techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., Kₐ = 1–5 × 10⁶ M⁻¹s⁻¹) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- RNA-Seq : Identify differentially expressed genes in treated vs. untreated cells to map pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
